N-(4-acetyl-1H-1,2,3-triazol-5-yl)benzamide
Overview
Description
N-(4-acetyl-1H-1,2,3-triazol-5-yl)benzamide is a heterocyclic compound that contains both a triazole ring and a benzamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetyl-1H-1,2,3-triazol-5-yl)benzamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a “click chemistry” approach, where an azide and an alkyne react in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Acetylation: The triazole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Formation of Benzamide: The acetylated triazole is then reacted with benzoyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced products.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of various functional groups onto the triazole ring.
Scientific Research Applications
N-(4-acetyl-1H-1,2,3-triazol-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the design of new drugs, particularly due to the stability and reactivity of the triazole ring.
Biology: It can be used in the study of enzyme inhibitors or as a probe in biochemical assays.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-acetyl-1H-1,2,3-triazol-5-yl)benzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The triazole ring can participate in hydrogen bonding or other interactions with the enzyme, leading to inhibition. The benzamide moiety can also contribute to binding affinity and specificity.
Comparison with Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and can have similar stability and reactivity.
Benzamide Derivatives: Compounds with the benzamide moiety can have similar binding properties and applications in medicinal chemistry.
Uniqueness: N-(4-acetyl-1H-1,2,3-triazol-5-yl)benzamide is unique due to the combination of the triazole ring and the benzamide moiety, which imparts specific properties such as stability, reactivity, and binding affinity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(5-acetyl-2H-triazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-7(16)9-10(14-15-13-9)12-11(17)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWUGTDDLYWWEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNN=C1NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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